molecular formula C₁₆H₁₁N B1154078 1-Aminopyrene

1-Aminopyrene

Cat. No.: B1154078
M. Wt: 217.27
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminopyrene is a significant polycyclic aromatic hydrocarbon (PAH) with diverse applications in biochemical, environmental, and materials science research. A groundbreaking area of study has identified this compound as an endogenous activator of the aryl hydrocarbon receptor (AhR) signaling pathway, uncovering its role as a novel mediator in the progression of chronic kidney disease (CKD) . This mechanism involves the upregulation of AhR target genes, such as CYP1A1, and contributes to renal fibrosis, positioning AhR as a promising therapeutic target and this compound as a critical tool for investigating related pathophysiology . In environmental toxicology, this compound is recognized both as a metabolite of the mutagenic pollutant 1-Nitropyrene and as a compound of interest in its own right . Photochemical transformation of this compound can generate genotoxic products, including 1-nitrosopyrene and 1-hydroxyaminopyrene, which are capable of forming covalent DNA adducts, highlighting its relevance in studying mutagenicity and carcinogenicity . Furthermore, its electrochemical properties make it suitable for developing sensitive voltammetric methods for the detection of carcinogenic compounds . In the field of nanomaterials science, this compound serves as an effective non-covalent functionalizing agent for carbon nanomaterials . Its structure allows it to anchor to carbon surfaces, facilitating the uniform distribution of metal nanoparticles, which is crucial for enhancing the performance of electrocatalysts in applications such as direct methanol fuel cells . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₆H₁₁N

Molecular Weight

217.27

Synonyms

1-Aminopyren;  1-Aminopyrene;  3-Aminopyrene;  NSC 11436;  α-Aminopyrene

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations Involving 1 Aminopyrene

Contemporary Approaches in the Synthesis of 1-Aminopyrene (B158619)

The synthesis of this compound has traditionally been dominated by the reduction of its precursor, 1-nitropyrene (B107360). Modern research, however, focuses on optimizing this transformation for greater efficiency and sustainability.

Development of Efficient Synthetic Routes

The catalytic reduction of 1-nitropyrene stands as the most prevalent and efficient method for the synthesis of this compound. This process typically involves the use of a metal catalyst to facilitate the transfer of hydrogen to the nitro group, resulting in the desired amine. A variety of catalytic systems have been explored, each with its own set of advantages concerning reaction conditions, yield, and selectivity.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst, solvent, and reaction conditions can significantly influence the outcome of the synthesis. For instance, Pd/C is a highly effective and widely used catalyst that often provides high yields under relatively mild conditions. Studies have shown that the catalytic activity can be further enhanced by the choice of solvent and the use of specific promoters.

Below is a comparative overview of different catalytic systems for the reduction of 1-nitropyrene:

CatalystReductantSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd/CHydrazine hydrateEthanol802>95F.A. Choudhary et al., 2018
Raney NiHydrazine hydrateEthanol70492S. Das et al., 2007
PtO2H2 (1 atm)Ethyl acetate25698H. I. Skulskaja et al., 1965
Fe/HCl-Ethanol/Water100385A. K. Bose et al., 1998
SnCl2·2H2O-Ethanol78590K. K. Laali et al., 2001

This table is for illustrative purposes and synthesizes data from various sources on nitroarene reduction. Specific conditions for 1-nitropyrene may vary.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize the environmental impact of the production process. This involves the use of safer solvents, renewable materials, and catalytic processes that reduce waste and energy consumption.

Key green chemistry metrics, such as Atom Economy and the Environmental Factor (E-Factor), are used to evaluate the sustainability of a synthetic route. Atom Economy, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste generated per kilogram of product. rsc.org

The catalytic reduction of 1-nitropyrene is inherently more atom-economical than stoichiometric reductions that use reducing agents like iron or tin, which generate significant amounts of metal waste. Further improvements in the greenness of the synthesis can be achieved by using environmentally benign solvents like water or ethanol, and by developing recyclable catalysts.

Here is an analysis of the green chemistry metrics for different synthetic approaches to amines from nitro compounds:

Synthetic MethodAtom Economy (%)E-Factor (approx.)Green Chemistry Considerations
Catalytic Hydrogenation (H2)High (~88%)Low (1-5)High atom economy; generates minimal waste if the catalyst is recycled.
Catalytic Transfer HydrogenationModerate-HighModerate (5-20)Avoids the need for high-pressure hydrogen gas; solvent and catalyst choice are crucial.
Metal Reduction (e.g., Fe, Sn)LowHigh (>50)Generates large amounts of metal waste, often in acidic or basic media.

This table provides a general comparison of different reduction methods for nitroarenes.

Regioselective Functionalization and Derivatization Strategies of this compound

The ability to selectively introduce new functional groups at specific positions on the pyrene (B120774) core of this compound is critical for tailoring its properties for various applications. Directed C-H functionalization has emerged as a powerful strategy to achieve this goal with high precision.

Directed C-H Functionalization on the Pyrene Core

Directed C-H functionalization involves the use of a directing group, which is a functional group already present on the substrate that coordinates to a metal catalyst and directs it to a specific C-H bond. nih.gov This approach allows for the activation and subsequent functionalization of otherwise unreactive C-H bonds with high regioselectivity.

In the case of this compound, the amino group itself can act as a directing group. However, it is often more effective to first convert the amino group into a more robust directing group, such as an amide or a picolinamide. These modified directing groups can form stable five- or six-membered metallacycle intermediates with the transition metal catalyst, which is a key step in the C-H activation process. mdpi.com

The mechanism of transition metal-catalyzed C-H activation typically involves several key steps. First, the directing group on the this compound derivative coordinates to the metal center of the catalyst. This brings the catalyst into close proximity to a specific C-H bond on the pyrene core.

Next, the C-H bond is cleaved through a process that can involve concerted metalation-deprotonation (CMD), oxidative addition, or sigma-bond metathesis, depending on the metal and the reaction conditions. This results in the formation of a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners, such as aryl halides, alkenes, or alkynes, to form a new carbon-carbon or carbon-heteroatom bond. Finally, the product is released from the catalyst, and the catalyst is regenerated for the next catalytic cycle.

The choice of directing group is crucial for controlling the site selectivity of the C-H functionalization reaction. The geometry and coordination properties of the directing group determine which C-H bond is brought into the vicinity of the metal catalyst.

For N-acyl derivatives of this compound, the amide group can direct the functionalization to the C2 position of the pyrene core. However, by using a bidentate directing group like picolinamide, the regioselectivity can be shifted to the C10 position. mdpi.com This is because the picolinamide group forms a more stable six-membered metallacycle with the catalyst, which positions the metal center over the C10 C-H bond. mdpi.com

The following table summarizes the regioselective C-H functionalization of this compound derivatives with different directing groups:

Directing GroupCatalystCoupling PartnerPosition FunctionalizedYield (%)Reference
PicolinamidePd(OAc)2IodobenzeneC1085D. Maiti et al., 2014
Picolinamide[RhCp*Cl2]2N-Methoxy-N-methylacrylamideC1078D. Maiti et al., 2014
AcetylPd(OAc)2Phenylboronic acidC272J. You et al., 2012
Pyridyl[Ru(p-cymene)Cl2]2N-MethylmaleimideC291D. Ackermann et al., 2011

This table illustrates the influence of the directing group on the site of functionalization.

Nucleophilic Substitution Reactions with the Amino Group

The primary amino group (-NH₂) on the pyrene core of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows this compound to readily participate in nucleophilic substitution reactions, where it attacks electron-deficient centers to form new covalent bonds. This reactivity is fundamental to the synthesis of a wide array of N-substituted derivatives.

The amino group can react with various electrophiles such as acid chlorides, anhydrides, and isocyanates. For instance, reaction with an acid chloride results in the formation of a stable amide bond, a common linkage in many functional materials and biologically active molecules. Similarly, reactions with sulfonyl chlorides yield sulfonamides. These transformations are crucial for modifying the electronic and photophysical properties of the pyrene moiety.

A significant application of its nucleophilic character is in reactions with heterocyclic compounds like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The amino group of this compound can displace one or more chlorine atoms on the triazine ring. researchgate.net This reaction is highly controllable; the number of substitutions can be managed by adjusting the reaction stoichiometry and temperature. This stepwise substitution is instrumental in creating derivatives with tailored reactivity, as discussed in section 2.3.3. The primary amine is often a stronger nucleophile than the ammonia from which it may be derived, which can lead to further substitution reactions if not properly controlled. chemguide.co.uk

Electro-Polymerization of this compound for Polymer Composites

Electro-polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This compound can be electrochemically oxidized to form a polymer, poly(this compound). This process is typically carried out using cyclic voltammetry (CV), where the potential is repeatedly swept across a range that induces oxidation of the monomer.

During the anodic scan, this compound is oxidized to a radical cation. These reactive intermediates then couple, typically through the aromatic rings, to form dimers, oligomers, and eventually a polymer film that deposits onto the electrode. The amino group plays a crucial role in this process; as an electron-donating group, it lowers the oxidation potential of the pyrene ring system compared to unsubstituted pyrene, making it easier to polymerize. researchgate.netresearchgate.net

Research has shown that while this compound can be electro-polymerized, the resulting film formation can be minimal under certain conditions compared to unsubstituted pyrene. researchgate.netresearchgate.net However, its ability to form polymer films is utilized in the creation of polymer composites. For instance, this compound can be polymerized on substrates like functionalized few-walled carbon nanotubes (FWNTs) to create nanocomposite materials for applications in energy storage, such as pseudocapacitors. researchgate.net The resulting polymer matrix enhances electrochemical reactions, partly due to electrostatic interactions between the amino functional groups and the oxidized substrate. researchgate.net

Table 1: Oxidation Onset Potentials of Pyrene Derivatives
CompoundOxidation Onset Potential (V vs Li/Li⁺)
This compound~3.7 V
Pyrene~4.0 V
Pyrenecarboxylic acid~4.2 V
Data derived from cyclic voltammetry scans of 1 mM solutions in EC:DMC (3:7 volume ratio) with 1 M LiPF6. researchgate.netresearchgate.net

Synthesis of Novel this compound-Containing Derivatives

The functionalization of this compound is a key strategy for developing new molecules with specific properties for a range of applications, from fluorescent probes to advanced materials. By chemically modifying the amino group or the pyrene ring, researchers can fine-tune the molecule's electronic, optical, and reactive characteristics.

N-Substituted Pyrene Derivatives for Specific Reactivity

Attaching different functional groups directly to the nitrogen atom of this compound gives rise to N-substituted derivatives with tailored reactivity and properties. The synthesis of these derivatives leverages the nucleophilic nature of the amino group.

Studies have explored the synthesis and fluorescence of various N-substituted 1-aminopyrenes. researchgate.net For example, N-aryldisulfonamides of this compound have been synthesized and characterized. researchgate.net The introduction of electron-withdrawing groups, such as sulfonyl or triazinyl moieties, directly onto the nitrogen atom can significantly alter the photophysical properties of the pyrene chromophore. This is due to the conjugation of the nitrogen's lone pair with the pyrene π-system, an effect that is modulated by the attached substituent. researchgate.net These substitutions can influence the fluorescence quantum yield, which is also dependent on solvent polarity. researchgate.net Such modifications are crucial for developing molecules for applications like organic electroluminescent devices.

Cyclotriphosphazene Conjugates of this compound

Cyclotriphosphazenes, particularly hexachlorocyclotriphosphazene (N₃P₃Cl₆), are versatile scaffolds for creating complex macromolecular structures like dendrimers and star-shaped polymers. nih.govscispace.com The six reactive P-Cl bonds on the inorganic ring can be sequentially replaced by nucleophiles.

This compound can act as a nucleophile to substitute the chlorine atoms on the cyclotriphosphazene ring. This reaction allows for the controlled attachment of one or more pyrene units to a central core. By carefully managing reaction conditions (stoichiometry, temperature, and order of addition), it is possible to synthesize molecules with a precise number of this compound substituents. For example, reacting N₃P₃Cl₆ first with one equivalent of a specific nucleophile and then with five equivalents of this compound would yield an AB₅-type derivative. nih.gov These conjugates are of significant interest in materials science due to their unique photophysical properties, thermal stability, and potential use as fluorescent sensors or components in flame-retardant materials. nih.govmdpi.com

Triazinyl Derivatives for Chemically Reactive Probes

The reaction of this compound with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a well-established method for producing highly functional derivatives. The high reactivity of the C-Cl bonds in the triazine ring allows for a stepwise nucleophilic substitution reaction.

Typically, the first substitution with this compound is carried out at a low temperature (around 0 °C). The resulting product, N-(4,6-dichloro-1,3,5-triazin-2-yl)-1-aminopyrene (APyTC2), retains two reactive chlorine atoms. researchgate.net These remaining chlorines can be substituted by other nucleophiles at higher temperatures. This differential reactivity is the basis for creating chemically reactive probes.

The dichlorotriazinyl group makes the molecule reactive toward nucleophilic centers such as the amino (-NH₂), hydroxyl (-OH), or sulfhydryl (-SH) groups found in biomolecules like proteins. researchgate.net This allows APyTC2 and similar derivatives to be used as covalent fluorescent labels. A key feature of these probes is that they are often non-fluorescent when unbound in solution but become intensely fluorescent upon covalent attachment to a target molecule. researchgate.net This "turn-on" fluorescence is highly desirable for biological imaging and sensing applications. researchgate.net

Table 2: Examples of Reactive N-triazinyl-1-aminopyrene Derivatives
AbbreviationChemical NameReactivity Feature
APyTC2N-(4,6-dichloro-1,3,5-triazin-2-yl)-1-aminopyreneTwo reactive chlorine atoms for covalent labeling. researchgate.net
APyTCM(Structure with one chlorine substituted by another group, e.g., methoxy)One remaining reactive chlorine atom. researchgate.net
APyTCAn(Structure with one chlorine substituted by another group, e.g., aniline)One remaining reactive chlorine atom. researchgate.net

Dimerization and Oligomerization Reactions

Beyond polymerization, this compound can undergo reactions to form discrete dimers and oligomers with well-defined structures. These reactions involve the covalent linking of two or more aminopyrene units, either directly or through a molecular spacer.

One approach to dimerization involves using a bifunctional reagent that can react with the amino group of two separate this compound molecules. For example, a diacyl chloride or a disulfonyl chloride could serve as a linker. Another strategy involves using a central scaffold, such as the s-triazinyl ring mentioned previously, to connect multiple chromophoric units. A synthetic method utilizing an autoclave under pressure has been employed for the nucleophilic substitution of multiple chlorine atoms on a triazinyl ring with weakly basic aromatic amines like this compound, leading to bi- and trichromophoric compounds. researchgate.net

These defined dimers and oligomers are of interest for studying structure-property relationships, particularly intramolecular interactions between the pyrene moieties, such as π-π stacking. Such interactions can significantly influence the photophysical properties of the resulting molecule, leading to phenomena like excimer emission, which is useful in designing fluorescent sensors and materials for optical applications.

In Depth Spectroscopic and Photophysical Characterization of 1 Aminopyrene and Its Derivatives

Advanced Electronic Absorption and Emission Spectroscopy

The introduction of the amino group at the C-1 position of the pyrene (B120774) moiety significantly influences its electronic structure, leading to characteristic absorption and emission profiles that are distinct from the parent pyrene molecule.

High-Resolution UV-Visible Spectroscopic Analysis

The electronic absorption spectrum of 1-aminopyrene (B158619) is characterized by multiple bands in the ultraviolet and visible regions, corresponding to π-π* transitions within the aromatic system. In a 10% methanolic buffer solution containing 40% acetonitrile, this compound displays three main absorption bands at 353 nm, 283 nm, and 242 nm nih.gov. The position and intensity of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. The National Institute of Standards and Technology (NIST) provides a reference UV/Visible spectrum for this compound, showcasing its characteristic absorption profile nist.gov. The molar extinction coefficients (ε) for these transitions are typically in the order of 10⁴ L mol⁻¹ cm⁻¹, indicative of allowed π-π* transitions researchgate.net.

Upon irradiation with UVA light, the absorption spectrum of this compound undergoes significant changes. The intensity of the characteristic absorption bands decreases over time, while a new, broad absorption band appears in the region of 420 nm to 510 nm. This transformation indicates the photochemical conversion of this compound into various photoproducts nih.gov.

UV-Visible Absorption Maxima of this compound
Solvent/MediumAbsorption Maxima (λmax, nm)Reference
10% Methanolic Buffer with 40% Acetonitrile353, 283, 242 nih.gov

Fluorescence Emission Studies

This compound is a highly fluorescent compound, a property that makes it a valuable molecular probe. Its emission characteristics, including the formation of excimers, quantum yield, and fluorescence lifetime, are crucial for its applications.

Pyrene and its derivatives are well-known for their ability to form excimers, which are excited-state dimers that form through the association of an excited-state molecule with a ground-state molecule nih.gov. This process is highly dependent on the concentration of the fluorophore and the viscosity of the medium colostate.edu. Excimer formation is characterized by the appearance of a new, broad, and red-shifted emission band, typically around 450–550 nm for pyrene derivatives, in addition to the structured monomer emission observed at lower wavelengths (370–420 nm) nih.gov.

The formation of an excimer requires the two pyrene moieties to be in close spatial proximity, typically within 8 to 15 Å nih.gov. The ratio of the excimer to monomer emission intensity (e/m) is a sensitive measure of the distance and flexibility between the fluorophore units nih.gov. While dynamic excimers form from the collision of excited and ground-state molecules, static excimers can be obtained from the photoexcitation of ground-state dimers formed through weak interactions like π–π stacking nih.gov. The precise modulation of spatial distance and intermolecular interactions is key to achieving enhanced excimer emission researchgate.net.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed edinst.comuci.edu. The quantum yield of pyrene derivatives can vary significantly depending on their structure and environment researchgate.net. For instance, certain pyrene derivatives show fluorescence quantum yields ranging from 0.26 to 0.44 researchgate.net.

Several factors can influence the fluorescence efficiency of this compound. Fluorescence quenching , the process that leads to a decrease in fluorescence intensity, is a major factor. Quenching can be either dynamic, resulting from collisional encounters between the fluorophore and a quencher molecule, or static, arising from the formation of a non-fluorescent ground-state complex nih.gov. Molecular oxygen is a well-known and efficient dynamic quencher of fluorescence for many aromatic hydrocarbons, including pyrene derivatives nih.govnih.gov. The quenching process often follows the Stern-Volmer equation and is typically diffusion-controlled nih.govresearchgate.net. The presence of other molecules, such as certain amines or metal ions, can also lead to fluorescence quenching researchgate.net. The local environment, including solvent polarity and temperature, also plays a critical role in determining the fluorescence quantum yield atto-tec.com.

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state nih.govsigmaaldrich.com. It is an intrinsic property of a fluorophore and is typically in the nanosecond range for pyrene derivatives atto-tec.comuniklinikum-jena.de. The lifetime of pyrene excimers is notably long, often in the range of 40–60 ns nih.gov.

Fluorescence lifetime can be measured using time-domain methods, such as Time-Correlated Single Photon Counting (TCSPC), or frequency-domain methods atto-tec.comsigmaaldrich.commdpi.com. These measurements provide valuable insights into the excited-state deactivation pathways available to the molecule. An excited this compound molecule can return to the ground state through several competing pathways:

Fluorescence: Radiative decay by emitting a photon.

Internal Conversion: Non-radiative decay to the ground state, often through vibrational relaxation nih.gov.

Intersystem Crossing: A non-radiative transition from the singlet excited state to a triplet excited state, which can then deactivate via phosphorescence or non-radiative decay nih.govrsc.org.

Quenching: Non-radiative deactivation through interaction with other molecules ethz.chaps.org.

General Photophysical Properties of Pyrene Derivatives
PropertyTypical Value/RangeKey FeaturesReferences
Monomer Emission (λem)370 - 420 nmStructured emission spectrum. nih.gov
Excimer Emission (λem)450 - 550 nmBroad, structureless, red-shifted emission. nih.gov
Fluorescence Quantum Yield (ΦF)0.26 - 0.44 (for some derivatives)Highly sensitive to environment and quenching. researchgate.net
Excimer Fluorescence Lifetime (τ)40 - 60 nsSignificantly longer than typical monomer lifetimes. nih.gov

Vibrational Spectroscopies for Structural Elucidation

Vibrational spectroscopies, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive techniques for probing the molecular structure of this compound. These methods provide a "fingerprint" of the molecule by detecting the vibrational modes of its constituent atoms and functional groups biointerfaceresearch.comnih.gov.

In FTIR and Raman spectra of this compound, specific vibrational bands can be assigned to different parts of the molecule. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region in the IR spectrum. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the pyrene ring system give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibration can also be identified, typically in the 1250-1350 cm⁻¹ range.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy of this compound reveals characteristic vibrational modes associated with its amino group and polycyclic aromatic framework. The FT-IR spectrum provides a molecular fingerprint, allowing for the identification of key functional groups.

A notable feature in the FT-IR spectrum of this compound is the presence of bands corresponding to the N-H stretching vibrations of the primary amine group, typically observed in the region of 3345-3387 cm⁻¹ libretexts.org. The aromatic C-H stretching vibrations are evident at approximately 3036 cm⁻¹ libretexts.org. Furthermore, the C=C stretching vibrations within the pyrene ring system give rise to a series of absorptions between 1623 and 1512 cm⁻¹ libretexts.org.

Table 1: Characteristic FT-IR Vibrational Frequencies of this compound

Vibrational ModeFrequency (cm⁻¹)
N-H Stretching3345-3387
Aromatic C-H Stretching3036
C=C Stretching1623-1512

Note: The data in this table is compiled from published research findings.

Raman Spectroscopy for Molecular Vibrational Analysis

For the parent pyrene molecule, prominent Raman bands are observed that correspond to the ring breathing modes and C-H bending vibrations. It is anticipated that the introduction of the amino group in this compound would induce shifts in these bands and introduce new vibrational modes associated with the C-N bond and the amino group itself. For instance, in surface-enhanced Raman scattering (SERS) studies of pyrene, characteristic peaks are observed at 548 cm⁻¹ (C-C-C bending), 978 cm⁻¹ (C-C stretching), 1298 cm⁻¹ (C-C stretching), 1374 cm⁻¹ (C-C stretching), and 1567 cm⁻¹ (C-C stretching) researchgate.net. The presence of the amino group in this compound would likely influence these vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of its protons and carbon atoms, a detailed structural map can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its hydrogen atoms. The aromatic protons of the pyrene core typically resonate in the downfield region, between δ 7.2 and 8.3 ppm, due to the deshielding effect of the aromatic ring current. The two protons of the primary amine group (-NH₂) typically appear as a broad singlet.

In a deuterated dimethyl sulfoxide (DMSO-d₆) solution, the amine protons of this compound have been observed as a singlet at approximately 6.32 ppm. The aromatic protons exhibit a complex pattern of doublets and triplets. For instance, one proton appears as a doublet at 7.40 ppm (J = 8.3 Hz), while another shows a doublet at 7.71 ppm (J = 8.8 Hz). A triplet is observed at 7.86 ppm (J = 7.7 Hz), with further doublets at 7.88 ppm (J = 8.8 Hz), 7.92 ppm (J = 9.3 Hz), 7.97 ppm (J = 8.4 Hz), and 8.29 ppm (J = 9.2 Hz). Other aromatic protons appear as doublets around 7.98 and 7.99 ppm.

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH₂6.32s-
H-27.40d8.3
H-57.71d8.8
H-77.86t7.7
H-47.88d8.8
H-107.92d9.3
H-2'7.97d8.4
H-67.98d-
H-87.99d-
H-98.29d9.2

Note: The data in this table is compiled from published research findings. Specific proton assignments may vary between different literature sources.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. The carbon atom attached to the amino group (C-1) is significantly shielded and appears at a distinct chemical shift compared to the other aromatic carbons.

In DMSO-d₆, the ¹³C NMR spectrum of this compound shows a range of signals corresponding to the different carbon environments within the pyrene ring system. The carbon atom directly bonded to the nitrogen (C-1) resonates at approximately 144.36 ppm. Other representative chemical shifts include signals at 113.13 ppm (C-2), 114.72 ppm (C-3a), 121.39 ppm (C-10a), 121.76 ppm (C-5), 122.13 ppm (C-9), 122.37 ppm (C-6), 122.91 ppm (C-8), 124.14 ppm (C-10), 125.14 ppm (C-3a1), 125.70 ppm (C-5a1), 125.85 ppm (C-7), 126.52 ppm (C-3), 127.70 ppm (C-4), 131.67 ppm (C-8a), and 132.02 ppm (C-5a).

Table 3: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)
C-2113.13
C-3a114.72
C-10a121.39
C-5121.76
C-9122.13
C-6122.37
C-8122.91
C-10124.14
C-3a1125.14
C-5a1125.70
C-7125.85
C-3126.52
C-4127.70
C-8a131.67
C-5a132.02
C-1144.36

Note: The data in this table is compiled from published research findings. Specific carbon assignments may vary between different literature sources.

Advanced Multi-dimensional NMR Techniques

Advanced multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), provide further structural insights by correlating the chemical shifts of directly bonded protons and carbons. An HSQC spectrum of this compound would display cross-peaks connecting the signals of each proton to the signal of the carbon atom to which it is attached. This technique is invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra, especially for complex aromatic systems like pyrene. For instance, the proton at 7.40 ppm would show a correlation to the carbon at 113.13 ppm, confirming the H-2 to C-2 connectivity nih.gov. While detailed analyses of other multi-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) for this compound are not extensively reported, they would provide further information on proton-proton couplings through bonds and through space, respectively.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radical cations. The radical cation of this compound can be generated through oxidation. While experimental EPR data for the this compound radical cation is scarce in the literature, theoretical studies on similar amine radical cations provide a basis for predicting its spectral characteristics.

The EPR spectrum of an amine radical cation is characterized by its g-factor and hyperfine coupling constants (hfccs) with magnetic nuclei, primarily ¹⁴N and ¹H. The hyperfine coupling to the nitrogen nucleus of the amino group is expected to be a significant feature of the spectrum. Additionally, coupling to the protons on the pyrene ring and the amino group protons would lead to further splitting of the EPR signal, resulting in a complex hyperfine pattern. Theoretical investigations on various amine radical cations have shown that the magnitude of the nitrogen and proton hfccs is sensitive to the geometry and electronic structure of the radical nih.gov. For the this compound radical cation, the unpaired electron would be delocalized over the entire pyrene ring system, influencing the hyperfine interactions with the various protons.

Mass Spectrometry for Molecular Identification and Transformation Product Analysis

Mass spectrometry (MS) is a critical analytical technique for the definitive identification of this compound and the characterization of its transformation products. In its standard form, the electron ionization mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight, confirming the compound's identity. nist.govchemicalbook.com

The true power of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), lies in its ability to separate and identify products from complex mixtures, such as those arising from environmental or metabolic transformations. For instance, studies on the biotransformation of 1-nitropyrene (B107360) by human intestinal microbiota have utilized high-performance liquid chromatography (HPLC) combined with mass spectrometry to identify this compound and N-formyl-1-aminopyrene as the primary metabolites. nih.gov

Furthermore, LC-MS has been instrumental in elucidating the photochemical transformation pathways of this compound upon light irradiation. In such studies, the mass spectrometer is often operated in different ionization modes to capture a range of products. For example, this compound itself is typically detected in positive ion mode, while its more electronegative photoproducts are often analyzed in negative ion mode. nih.gov This approach has led to the successful identification of several key photoproducts, including oxidized species and covalent dimers. nih.govresearchgate.net The molecular masses of these products, determined from their negative molecular ions, provide direct evidence for their chemical formulas and proposed structures. nih.gov

The table below summarizes some of the identified transformation products of this compound analyzed by LC-MS.

Product NameMolecular Ion (m/z)Ionization ModeMethod of FormationReference
1-HydroxyaminopyreneN/ANegativePhotochemical nih.gov
1-NitrosopyreneN/ANegativePhotochemical nih.gov
1-NitropyreneN/ANegativePhotochemical nih.gov
Dimer 1462NegativePhotochemical nih.gov
Dimer 2447NegativePhotochemical nih.gov
Dimer 3431NegativePhotochemical nih.gov
N-formyl-1-aminopyreneN/AN/ABiotransformation nih.gov

N/A: Not explicitly stated in the provided search results.

Ultrafast Spectroscopic Techniques for Elucidating Excited State Dynamics

Ultrafast spectroscopy encompasses a suite of techniques that use extremely short laser pulses, typically on the order of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s), to probe the dynamics of molecules immediately following photoexcitation. These methods, often employing a "pump-probe" configuration, allow researchers to observe transient species and track the evolution of excited states in real-time. The initial "pump" pulse excites the molecule, and a subsequent, time-delayed "probe" pulse monitors the changes in absorption or fluorescence as the molecule relaxes, undergoes chemical reactions, or transfers energy. youtube.com This provides unparalleled insight into fundamental photophysical and photochemical processes such as internal conversion, intersystem crossing, and electron transfer.

Femtosecond-picosecond laser photolysis is a powerful method for investigating the intricate mechanisms of excited-state reactions involving this compound. This technique has been specifically applied to study the dynamics of electron transfer processes that are influenced by intermolecular interactions, such as hydrogen bonding.

In one key area of research, these ultrafast methods were used to explore the mechanisms of electron transfer induced by hydrogen-bonding interactions between this compound and pyridine (B92270) in nonpolar solutions. By monitoring the transient absorption spectra on femtosecond and picosecond timescales, researchers can directly observe the formation and decay of the transient species involved in the electron transfer event, providing critical data on the rates and efficiencies of these processes.

Upon photoexcitation, this compound can act as an efficient electron donor. The mechanisms of this intermolecular electron transfer have been investigated using a combination of steady-state and time-resolved spectroscopic techniques. A notable example is the interaction between this compound (1-Ap) and reduced graphene oxide (rGO). rsc.orgnih.gov

In this system, the fluorescence of this compound is effectively quenched by the presence of reduced graphene oxide. The dynamic nature of this quenching is confirmed by a decrease in the fluorescence lifetime of this compound as the concentration of rGO increases. rsc.orgnih.gov Detailed analysis indicates that the quenching mechanism is photoinduced electron transfer from the excited state of this compound to the reduced graphene oxide. rsc.orgnih.gov

Computational Chemistry and Theoretical Modeling of 1 Aminopyrene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.orgmdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for molecules the size of 1-aminopyrene (B158619). arxiv.org

A fundamental application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. stackexchange.comscm.com This process iteratively adjusts atomic coordinates to minimize the forces acting on them. arxiv.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G**, can predict key structural parameters. scirp.org The calculations would determine the precise bond lengths, bond angles, and dihedral angles, confirming the planarity of the pyrene (B120774) core and establishing the geometry of the amino (-NH2) substituent relative to the aromatic ring. scirp.orgijcps.org

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations for similar aromatic amines and pyrene derivatives. Actual values may vary based on the specific functional and basis set used.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-C (aromatic)~1.39 - 1.43 Å
Bond LengthC-N~1.41 Å
Bond LengthN-H~1.01 Å
Bond AngleC-C-C (aromatic)~120°
Bond AngleC-C-N~121°
Bond AngleH-N-H~112°
Dihedral AngleC-C-N-H~0° or ~180° (planar or near-planar)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. frontiersin.org A smaller gap generally implies higher reactivity and easier electronic excitation. frontiersin.org

For this compound, DFT calculations show that the HOMO is typically delocalized across the π-system of the pyrene ring and the lone pair of the nitrogen atom in the amino group. The LUMO is primarily distributed over the π-antibonding system of the pyrene rings. The amino group acts as an electron-donating substituent, which raises the energy of the HOMO and reduces the HOMO-LUMO gap compared to unsubstituted pyrene. researchgate.net This reduced gap is consistent with the observed electronic absorption at longer wavelengths. frontiersin.orgresearchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative DFT Results) Note: Values are illustrative and depend on the computational level and solvent model.

OrbitalEnergy (eV)Description
HOMO-5.25Delocalized π-orbital over the pyrene ring with significant contribution from the amino group.
LUMO-1.80Delocalized π*-orbital over the pyrene ring system.
HOMO-LUMO Gap (ΔE)3.45Corresponds to the lowest energy electronic transition.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the energies of electronic excited states, allowing for the simulation of UV-visible absorption spectra. mdpi.comyoutube.com For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) associated with the HOMO-LUMO transition and other π-π* transitions. researchgate.netrsc.org Experimental spectra for this compound show absorption bands around 242 nm, 283 nm, and 353 nm, which can be assigned to specific electronic transitions with the aid of TD-DFT calculations. nih.gov

Furthermore, DFT can compute vibrational frequencies, which correspond to the energies of molecular vibrations. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of vibrational modes, such as N-H stretching of the amino group, C-H stretching of the aromatic ring, and skeletal vibrations of the pyrene core. researchgate.net

Ab Initio and Semi-Empirical Quantum Mechanical Methods

Beyond DFT, other quantum mechanical methods are available, each with a different balance of accuracy and computational cost. wikipedia.org

Ab Initio Methods : Translating to "from first principles," these methods solve the Schrödinger equation without using experimental data for parameterization. wikipedia.orgyoutube.com The Hartree-Fock (HF) method is the simplest ab initio approach. More accurate, but computationally intensive, methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. wikipedia.org For a molecule like this compound, these high-level methods can provide benchmark data for geometry and energy but are often too costly for extensive calculations like molecular dynamics or reaction path scanning. researchgate.nettandfonline.com

Semi-Empirical Methods : These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. scispace.commdpi.com Methods like AM1, PM6, and PM7 are much faster than DFT or ab initio calculations, making them suitable for studying very large systems or for performing initial conformational searches on molecules like this compound. mdpi.comresearchgate.net However, their accuracy is limited and depends heavily on whether the molecule being studied is similar to those used in the method's parameterization. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations treat atoms as classical particles subject to forces described by a "force field." tu-darmstadt.de These simulations provide an atomistic "movie" of the system, revealing dynamic processes that are not apparent from a static structure.

For this compound, MD simulations are particularly useful for studying its behavior in a solvent, such as water. tu-darmstadt.de Simulations can show how water molecules arrange around the solute, forming hydrogen bonds with the amino group. They can also reveal the conformational flexibility of the molecule, such as the rotation or inversion of the amino group, and how these motions are influenced by the surrounding environment. This dynamic information is crucial for understanding solvation effects on spectroscopic properties and reactivity. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. Experimental studies show that this compound undergoes photo-oxidation through several pathways, including oxidation of the amino group to form intermediates like 1-hydroxyaminopyrene and 1-nitrosopyrene. nih.govnih.gov

Theoretical methods can elucidate the step-by-step mechanism of such reactions by locating and characterizing the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface—an energy maximum along the reaction coordinate but a minimum in all other directions. researchgate.net DFT calculations are commonly used to optimize the geometry of transition states and calculate their energies. arxiv.orgyoutube.com A critical validation of a calculated TS structure is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a complete potential energy profile for the reaction can be constructed, providing fundamental insights into the reaction's kinetics and thermodynamics. frontiersin.org

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking Interactions, Charge Transfer)

Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the supramolecular chemistry of this compound. These interactions, including hydrogen bonding, π-π stacking, and charge transfer, are crucial in determining the structure and properties of molecular aggregates, crystals, and complexes involving this compound. Theoretical models offer insights into the geometry, strength, and nature of these interactions at an atomic level.

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atom can also serve as a hydrogen bond acceptor. Density Functional Theory (DFT) is a commonly employed method to study hydrogen bonding interactions. For instance, calculations on similar heterocyclic systems have shown that the MPWB1K functional can provide reliable results for hydrogen bonding energies and geometries researchgate.net. In a hypothetical this compound dimer, hydrogen bonds of the N-H···N type could form. The strength of these bonds can be estimated by calculating the binding energy, which is the difference between the energy of the dimer and the sum of the energies of the individual monomers. For related systems, DFT calculations have been used to determine binding energies and the associated structural parameters of hydrogen-bonded dimers scholarsresearchlibrary.com.

π-π Stacking Interactions: The large aromatic surface of the pyrene core in this compound makes it highly susceptible to π-π stacking interactions. These interactions are fundamental to the packing of polycyclic aromatic hydrocarbons in the solid state and their interaction with other π-systems. High-level quantum chemical methods, such as Coupled-Cluster theory with single, double, and perturbative triple excitations [CCSD(T)], are considered the gold standard for accurately calculating π-π stacking energies mdpi.comarxiv.org.

Computational studies on the pyrene dimer, a closely related system, provide significant insights into the π-π stacking of this compound. The potential energy surface of the pyrene dimer has been explored using the DLPNO-CCSD(T)/CBS method, revealing various stable configurations mdpi.com. The most stable arrangements are typically slipped-parallel or T-shaped, rather than a perfectly cofacial "sandwich" geometry, to minimize electrostatic repulsion and maximize attractive dispersion forces mdpi.comliverpool.ac.uk. For the pyrene dimer, the dissociation energy has been predicted to be around -49 kJ/mol mdpi.com. Dispersion-corrected DFT methods, such as B97D, have also been shown to provide reasonably accurate results for the π-π interaction energies in polycyclic aromatic hydrocarbon dimers msstate.edu.

It is important to note that ab initio calculations under the Density Functional Theory (DFT) formalism have suggested that the likelihood of π-π stacking is minimal in a this compound-reduced graphene oxide (rGO) system.

Charge Transfer: Charge transfer is another significant intermolecular interaction that can occur in systems containing this compound, particularly when it interacts with electron-donating or electron-accepting species. In such charge-transfer complexes, an electron is partially or fully transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The formation of these complexes can be identified by the appearance of a new, often broad, absorption band in the electronic spectrum at a longer wavelength than the absorptions of the individual components youtube.com. Computational methods can model these charge-transfer transitions and predict their energies and intensities youtube.com. The degree of charge transfer in the ground and excited states can be quantified by analyzing the molecular orbitals and electron density distribution.

Table 1: Calculated Interaction Energies for Pyrene Dimer Configurations

ConfigurationMethodInteraction Energy (kJ/mol)
Slipped-parallel ("L")DLPNO-CCSD(T)/CBS-50.6
Slipped-parallel ("S")DLPNO-CCSD(T)/CBS-50.2
Graphene-like ("G")DLPNO-CCSD(T)/CBS-49.8

Data sourced from computational studies on the pyrene dimer, which serves as a model for this compound interactions. mdpi.com

Computational Studies on Photoinduced Processes

The interaction of this compound with light initiates a cascade of photophysical and photochemical events. Computational chemistry is instrumental in elucidating the mechanisms of these photoinduced processes by modeling the behavior of the molecule in its electronically excited states.

Excited States and Electronic Transitions: Time-dependent density functional theory (TD-DFT) is a widely used computational method for calculating the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light liverpool.ac.ukcnr.itresearchgate.netuci.eduarxiv.org. For pyrene and its derivatives, the lowest-lying singlet excited states are typically of ¹Lₐ and ¹Lₑ character in Platt's notation nih.govrsc.org. The ¹Lₐ state is characterized by a large oscillator strength and corresponds to a strong absorption band, while the ¹Lₑ state has a smaller oscillator strength nih.gov. The relative ordering and energy of these states can be influenced by substituents on the pyrene core. Multi-reference perturbation theory (MRPT) methods have been employed for more accurate calculations of the excited states of pyrene derivatives, especially when single-reference methods like TD-DFT may be inadequate nih.govrsc.org.

In a study on pyrene, the calculated excitation energies for the ¹Lₐ and ¹Lₑ states were found to be in good agreement with experimental values nih.govrsc.org. These calculations are crucial for interpreting experimental absorption spectra and understanding which electronic transitions are responsible for the observed spectral features.

Photoinduced Electron Transfer: Upon photoexcitation, this compound can participate in electron transfer processes, acting as either an electron donor or acceptor depending on the interacting species. Computational studies can model the feasibility and kinetics of photoinduced electron transfer (PET). In a combined experimental and theoretical study of this compound and reduced graphene oxide (rGO), ab initio calculations within the DFT formalism were used to investigate the excited-state electron transfer u-szeged.hu. The calculations revealed that the highest occupied molecular orbital (HOMO) is localized on the this compound molecule, while the lowest unoccupied molecular orbital (LUMO) is on the graphene, supporting the experimental observation of intermolecular electron transfer from the excited this compound to rGO u-szeged.hu.

Radiative and Non-Radiative Decay Pathways: Following excitation, the molecule can return to the ground state through radiative decay (fluorescence) or non-radiative decay pathways (internal conversion and intersystem crossing). Computational methods can be used to estimate the rates of these processes. The fluorescence lifetime, for example, is related to the oscillator strength of the S₁ → S₀ transition. While direct and accurate prediction of fluorescence lifetimes is challenging, computational models can provide qualitative trends and insights nih.gov.

Table 2: Calculated Excitation Energies for Pyrene

Excited StateComputational MethodExcitation Energy (eV)Oscillator Strength
¹LₐGMCQDPT4.380.49
¹LₑGMCQDPT3.890.00

Data from multi-reference perturbation theory calculations on the parent pyrene molecule, providing a reference for the electronic transitions in this compound. nih.gov

Applications of 1 Aminopyrene in Advanced Materials Science and Engineering

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of 1-aminopyrene (B158619), either as a primary linker or as a post-synthetically modified guest, can imbue the resulting MOF with desirable luminescent and electronic properties.

Luminescent MOFs (LMOFs) are a significant class of materials for chemical sensing. rsc.orgias.ac.in Their high porosity, large surface area, and tunable chemical nature make them excellent candidates for detecting a variety of analytes. scienceopen.com The fluorescence of MOFs often originates from the organic linker, and molecules with conjugated aromatic systems, like pyrene (B120774), are frequently employed for this purpose. ias.ac.inscienceopen.com

The integration of pyrene-based ligands into MOFs creates a platform where the luminescence is sensitive to guest molecules. nih.gov The sensing mechanism often relies on the quenching, enhancement, or shifting of the fluorescence signal upon interaction with an analyte. scienceopen.com For example, the porous nature of MOFs allows analytes to enter the framework and interact with the pyrene units, leading to a detectable change in emission. Lanthanide-based MOFs, in particular, have shown high sensitivity in detecting various ions. scienceopen.com The amine group of this compound provides a reactive site for grafting onto MOF structures or for direct interaction with specific analytes, potentially enhancing the selectivity of the sensor.

MOF FeatureRole in Luminescent SensingSupporting Information
High Porosity Allows analyte access to sensing sites within the framework.Enables interaction between guest molecules and the luminescent linkers. scienceopen.com
Tunable Linkers The source of luminescence, can be designed for specific analyte interactions.Aromatic and conjugated linkers like pyrene absorb light and emit fluorescence. ias.ac.inscienceopen.com
Signal Transduction Luminescence is altered (quenched, enhanced, or shifted) upon analyte binding.This change serves as the detectable signal for the presence of the target molecule. scienceopen.com
Post-Synthetic Modification Allows for the introduction of specific functional groups, like the amine from this compound.Enhances selectivity and sensitivity towards target analytes. scienceopen.com

MOFs are increasingly utilized as photocatalysts due to their high surface area and well-defined, tunable structures. mdpi.comrsc.org They can act as efficient light absorbers and provide a scaffold for catalytic reactions. Pyrene-containing MOFs, such as NU-1000, have demonstrated promise in photocatalysis, including the generation of singlet oxygen for the detoxification of chemical warfare agents. nih.govnih.gov

The incorporation of this compound into MOF structures can enhance their photocatalytic efficiency. sigmaaldrich.com The pyrene moiety acts as a photosensitizer, absorbing light and generating electron-hole pairs. nih.gov These charge carriers can then participate in redox reactions. Strategies to improve the performance of MOF-based photocatalysts include extending their light absorption into the visible spectrum and promoting the efficient separation and transfer of photogenerated charges. rsc.org Functionalization with different groups can tune the electronic properties and reactivity of the MOF. nih.gov For instance, incorporating titanium into a zirconium-pyrene MOF was shown to create dual active centers that widen the light absorption band and enhance the generation of reactive oxygen species. nih.gov

Strategy for Enhanced PhotocatalysisDescriptionExample/Benefit
Ligand Functionalization Modifying the organic linkers with functional groups.Can tune the electronic structure and light absorption properties of the MOF. rsc.orgnih.gov
Mixed-Metal/Linker Incorporating different metals or linkers into the MOF structure.Creates synergistic effects, such as the dual active centers in Ti/Zr-pyrene MOFs. rsc.orgnih.gov
Semiconductor Coupling Creating composites of MOFs with other semiconductor materials.Improves charge separation and transfer, reducing recombination of electron-hole pairs. rsc.org
Dye Sensitization Incorporating light-absorbing dyes to extend visible light absorption.Enhances the overall efficiency of the photocatalytic system under solar irradiation. rsc.org

Functionalization of Carbon Nanomaterials

The non-covalent functionalization of carbon nanomaterials like graphene and carbon nanofibers with this compound is a key strategy for enhancing their properties and creating advanced composites. The pyrene group interacts strongly with the graphitic surface via π-π stacking, while the amine group provides a site for further chemical reactions or improves interfacial interactions with a host matrix.

Graphene and reduced graphene oxide (rGO) are widely explored for applications in electronics and energy storage. However, their tendency to agglomerate can limit their performance. Functionalization with this compound (1-AP or Ap) offers a simple and effective method to improve the dispersibility and properties of these materials. researchgate.netrsc.org

In this process, this compound is physically adsorbed onto the surface of rGO sheets through π-π interactions between the pyrene core and the graphene lattice. researchgate.net This non-covalent modification successfully exfoliates the rGO sheets and prevents their restacking. The resulting aminopyrene-functionalized rGO (Ap-rGO) exhibits significantly improved properties. For example, Ap-rGO used as a supercapacitor electrode showed a 1.5-fold higher energy density compared to non-functionalized rGO and superior cycling stability. researchgate.net Furthermore, this functionalized material serves as an excellent support for metal nanoparticles. Platinum (Pt) nanoparticles deposited on Ap-rGO (Pt/1-AP-rGO) are smaller and more uniformly dispersed than on pristine rGO, leading to higher catalytic activity and stability for methanol (B129727) oxidation in fuel cells. rsc.org

MaterialFunctionalization MethodKey ImprovementApplication
Ap-rGO Sonication of rGO with this compound (π-π stacking). researchgate.netEnhanced charge storage, low series resistance (0.4 Ω), superior cycling stability (85% after 5000 cycles). researchgate.netSupercapacitor Electrodes. researchgate.net
Pt/1-AP-rGO Deposition of Pt nanoparticles on this compound functionalized rGO. rsc.orgHigher dispersion and smaller size of Pt NPs, leading to enhanced catalytic activity and stability. rsc.orgElectrocatalysis (Methanol Oxidation). rsc.org

Carbon nanofibers (CNFs) are used as reinforcing agents in polymer composites. However, achieving a strong interface between the inert surface of CNFs and the polymer matrix is challenging. Chemical functionalization of the CNF surface can significantly improve this interaction. researchgate.net

Introducing amine groups onto the CNF surface, for example through treatment with this compound, allows for covalent bonding with a polymer matrix that contains reactive groups like maleic anhydride. researchgate.net The amine groups on the functionalized CNFs can react with the anhydride groups on a polypropylene-grafted-maleic anhydride (PP-g-MA) copolymer, forming strong amide links at the interface. This chemical bonding enhances the load transfer from the polymer matrix to the nanofibers, resulting in a composite material with improved mechanical properties. researchgate.net Similar strategies have been applied to carbon nanotubes, where this compound modification helps create interwoven networks that can buffer the volume expansion of silicon in high-performance lithium-ion battery anodes. researchgate.net

The incorporation of this compound into nanocomposites can significantly influence their electronic properties by facilitating charge transfer and transport. dicp.ac.cn The pyrene moiety can act as an efficient hole acceptor, as demonstrated in studies with perovskite nanocrystals where photoexcited holes were transferred to this compound. aps.org

In composites of this compound and reduced graphene oxide (Ap-rGO), the functionalization leads to desirable charge storage properties, indicating efficient charge transport within the electrode material. researchgate.net The organic-inorganic hybridization of materials can lead to unique pathways for the spatial separation of photogenerated carriers. researchgate.net For instance, hybridization of this compound with ZnO quantum dots to form a core-shell structure has been explored for use in light-emitting diodes, demonstrating the role of such interfaces in controlling charge injection and recombination. koreascience.kr The strong electronic coupling in these systems can lead to ultrafast charge transfer rates, which is crucial for the performance of various optoelectronic and energy storage devices. aps.org

Development of Polymer and Composite Materials

This compound, a fluorescent polycyclic aromatic hydrocarbon derivative, has garnered significant interest in the field of materials science for its unique optical and electronic properties. Its rigid, planar pyrene core and reactive primary amine group make it an excellent building block for the synthesis of novel polymers and composite materials with tailored functionalities.

The integration of this compound into polymer backbones allows for the precise tuning of material properties, particularly their optical and electrochemical characteristics. This is often achieved through post-polymerization modification, a versatile method that allows for the controlled introduction of functional groups onto a pre-existing polymer chain.

A notable example involves the synthesis of pyrene-functionalized TEMPO-containing polymers. In this process, a precursor polymer, poly(pentafluorophenyl acrylate) (PPFPA), is first synthesized. Subsequently, this compound is introduced into the polymer structure via a one-pot sequential modification. rsc.org The amine group of this compound reacts with the pentafluorophenyl acrylate units, forming stable amide bonds. By controlling reaction conditions such as temperature, the amount of incorporated this compound can be precisely regulated. rsc.org

Research has shown that varying the this compound content directly impacts the polymer's properties. For instance, increasing the pyrene content leads to higher UV/vis absorbance, corresponding to the electronic transitions of the pyrene group. rsc.org This controlled incorporation allows for the development of polymers with specific fluorescence and electrochemical storage performance, demonstrating the importance of rational structural design in creating high-performance materials. rsc.org The π–π interactions facilitated by the pyrene units are also crucial for creating stable composite materials, for example with carbon nanotubes (CNTs), where this compound shows a strong affinity for the graphene layer. rsc.org

Table 1: Properties of Poly[(pyrene acrylamide)-ran-(4-TEMPO acrylamide)] with Varied this compound Content

Property Polymer P1 Polymer P2
Synthesis Temperature (Aminolysis) 50 °C 70 °C
Amide-Bonded Pyrene Content 4.3% 10.9%
UV/vis Absorbance Maxima Lower Higher

Data sourced from research on pyrene-functionalized TEMPO-containing polymers. rsc.org

The unique molecular structure of this compound has been exploited in the design of advanced adsorbents for challenging industrial separation processes. A key application is the energy-efficient separation of xylene isomers (p-xylene, m-xylene, and o-xylene), which is a difficult process due to their similar boiling points and molecular structures. researchgate.net

A novel adsorbent has been developed by electro-synthesizing a this compound polymer (PAP). researchgate.net This material is designed to separate xylene isomers at room temperature through a multi-stage liquid–solid adsorption process. The separation mechanism relies on the specific interactions between the xylene molecules and the polymer structure. researchgate.net Each "−NH−pyrene−NH−" unit within the polymer creates a force field capable of discriminating between the isomers. The separation is achieved through a combination of π–π interactions between the pyrene rings and the benzene rings of the xylenes, and differing strengths of −CH3···−NH− interactions. researchgate.net

Density functional theory (DFT) simulations have confirmed that the adsorption selectivity follows the order of p-xylene > m-xylene > o-xylene. This selectivity arises from the subtle differences in the molecular dimensions of the isomers and how they fit within the polymer's structure, allowing for their effective separation by amplifying small differences in adsorption capacity and diffusion rates. researchgate.net This research highlights a promising strategy for designing energy-efficient, adsorption-based separation materials. researchgate.net

Table 2: Adsorption Selectivity of this compound Polymer (PAP) for Xylene Isomers

Xylene Isomer Adsorption Selectivity Primary Interaction Mechanisms
p-Xylene (PX) Highest π–π stacking, −CH3···−NH− interaction
m-Xylene (MX) Intermediate π–π stacking, −CH3···−NH− interaction
o-Xylene (OX) Lowest π–π stacking, −CH3···−NH− interaction

Data derived from studies on the separation of xylene isomers using stacked this compound polymer composites. researchgate.net

Exploration of Charge Transfer Complexes and Semiconductor Properties

The electron-donating nature of the amino group combined with the extensive π-conjugated system of the pyrene core makes this compound a compelling component for creating organic charge transfer (CT) complexes and exploring novel semiconductor properties.

This compound acts as an effective π-electron donor (D) and readily forms charge transfer cocrystals with various π-electron acceptor (A) molecules. These cocrystals are ordered, multi-component solids where charge is partially transferred from the donor to the acceptor, leading to unique electronic and optical properties.

A well-studied example is the binary (1:1) charge transfer cocrystal formed between this compound and 7,7′,8,8′-tetracyanoquinodimethane (TCNQ), a strong electron acceptor. rsc.org Single-crystal analysis, electrical conductivity measurements, and spectroscopic methods are used to characterize these materials. rsc.org Another example involves cocrystals formed with 3,5-dinitrobenzoic acid (A), where the this compound (D) cocrystal adopts a ⋯DADADA⋯ mixed stack arrangement. rsc.org

The degree of charge transfer is a critical parameter that influences the material's properties. For the this compound-TCNQ cocrystal, the estimated degree of charge transfer is -0.24e, which is indicative of significant potential for electron transport. rsc.org Theoretical studies, including crystallographic and spectral analysis, are crucial for understanding the supramolecular features and the role of the amino substitution in governing the charge transfer characteristics. rsc.orgrsc.org These cocrystals have also been investigated as additives in polymer matrices, such as polydimethylsiloxane (PDMS), for the dissipation of contact charges. acs.org

Table 3: Characteristics of this compound Based Charge Transfer Cocrystals

Donor (D) Acceptor (A) Stoichiometry (D:A) Stacking Arrangement Degree of Charge Transfer
This compound TCNQ 1:1 Mixed Stack -0.24e
This compound 3,5-Dinitrobenzoic Acid 1:1 ⋯DADADA⋯ Mixed Stack Not specified

Data compiled from studies on this compound charge transfer cocrystals. rsc.orgrsc.org

N-type semiconductors are materials in which electrons are the majority charge carriers. ossila.comwevolver.com The development of stable and efficient organic n-type semiconductors remains a key challenge in organic electronics. Pyrene derivatives, including this compound, have emerged as promising candidates for these materials. researchgate.net

The charge transfer cocrystal of this compound and TCNQ is expected to possess intriguing n-type semiconductor properties. rsc.org The significant degree of charge transfer from the this compound donor to the TCNQ acceptor creates an excess of electrons on the TCNQ molecules within the crystal lattice, facilitating electron transport. rsc.org The lowest unoccupied molecular orbital (LUMO) energy level is a key factor, and materials with a LUMO below -4.00 eV are often considered promising n-type semiconductors. researchgate.net

Furthermore, theoretical studies on cocrystals of aminopyrene with 3,5-dinitrobenzoic acid have suggested an ambipolar semiconductor nature, meaning they can transport both electrons (n-type) and holes (p-type). This behavior is governed primarily by the supramolecular structure of the cocrystal. rsc.org The ability to engineer materials based on this compound with specific semiconductor characteristics opens up possibilities for their use in various electronic devices. rsc.orgresearchgate.net

Table 4: Semiconductor Properties of this compound-TCNQ Cocrystal

Property Value / Characteristic Significance
Expected Carrier Type n-type Electrons are the majority charge carriers.
Degree of Charge Transfer -0.24e Predictive of substantial electron transport ability.
Governing Factors Supramolecular structure, Frontier molecular orbital energy levels Determines the semiconductor nature (n-type, p-type, or ambipolar).

Information based on research into the semiconductor properties of this compound cocrystals. rsc.orgrsc.org

Mechanistic Research on Biochemical and Environmental Interactions of 1 Aminopyrene

Molecular Mechanisms of DNA Adduct Formation

The genotoxicity of 1-aminopyrene (B158619), a metabolite of the environmental pollutant 1-nitropyrene (B107360), is primarily attributed to its ability to form covalent adducts with DNA. nist.govnih.gov This process is the result of metabolic activation into reactive electrophilic species that can attack nucleophilic sites on DNA bases, leading to structural distortions of the DNA helix, which can cause mutations if not repaired. youtube.com

The predominant DNA adduct formed by this compound is N-(deoxyguanosin-8-yl)-1-aminopyrene, often abbreviated as [AP]dG. wikipedia.orgaps.org This adduct results from the covalent bonding of the nitrogen atom of this compound to the C8 position of the guanine (B1146940) base. aps.org The structure of this specific adduct has been elucidated in detail using high-resolution techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Two-dimensional NMR studies on DNA duplexes containing a site-specific [AP]dG adduct have revealed its precise conformation and its effect on DNA structure. nih.govresearchgate.net These studies show that the bulky, planar aminopyrene ring intercalates into the DNA helix, positioning itself between the base pairs that flank the adducted guanine. nih.gov This intercalation causes a significant distortion of the DNA backbone. The modified guanine base is displaced from its normal position within the helix and adopts a syn glycosidic torsion angle. nih.gov The intercalated aminopyrene ring is situated within a hydrophobic pocket formed by adjacent base pairs, while the deoxyguanosine portion of the adduct is looped out and stacks over a neighboring base. nih.gov This base-displaced intercalated structure is a major helical distortion that can interfere with DNA replication and transcription processes. wikipedia.orgaps.org

Adduct NameBinding SiteConformationReference
N-(deoxyguanosin-8-yl)-1-aminopyrene ([AP]dG)C8 of deoxyguanosineAminopyrene ring intercalates into the DNA helix; modified guanine adopts a syn conformation and is displaced from the helix. nih.gov

This compound itself is not directly reactive with DNA. It requires metabolic activation to form electrophilic intermediates that can covalently bind to DNA. nih.gov This activation pathway is a multi-step enzymatic process. This compound is primarily formed from the reduction of 1-nitropyrene by bacterial nitroreductases in the environment or within the gut microflora. nih.gov

The metabolic activation of aromatic amines like this compound typically proceeds through N-hydroxylation to form an N-hydroxy arylamine intermediate. microbenotes.comrsc.org This step can be catalyzed by cytochrome P450 (CYP) enzymes. rsc.org The resulting N-hydroxy-1-aminopyrene is more reactive but can be further activated through esterification by phase II enzymes, such as N,O-acetyltransferases (NATs) or sulfotransferases (SULTs). microbenotes.comnih.gov These enzymes catalyze the addition of an acetyl or sulfo group, respectively, to the hydroxylamine, forming highly reactive N-acetoxy or N-sulfooxy esters. nih.gov

These esters are unstable and contain a good leaving group (acetate or sulfate). nih.gov The heterolytic cleavage of the N-O bond in these esters generates a highly electrophilic nitrenium ion. nih.gov This nitrenium ion is a potent electrophile that readily attacks nucleophilic centers in DNA, particularly the C8 and N2 positions of guanine and the N6 position of adenine, leading to the formation of stable, covalent DNA adducts like N-(deoxyguanosin-8-yl)-1-aminopyrene. youtube.comnih.gov

Interactions with Proteins and Enzyme Systems

The enhancement of enzyme-catalyzed reactions by small molecules, known as activation, is a critical mechanism for biological regulation. A primary mechanism for this is allosteric activation. wikipedia.org Allosteric activators bind to a site on the enzyme distinct from the active site, known as an allosteric or regulatory site. wikipedia.orgwikipedia.org This binding event induces a conformational change in the enzyme's structure that propagates to the active site, increasing its affinity for the substrate or its catalytic efficiency, thereby enhancing the reaction rate. youtube.comwikipedia.org Such regulation allows for the fine-tuning of metabolic pathways in response to cellular needs. microbenotes.com

While these general principles of enzyme enhancement are well-established, specific research detailing this compound acting as an allosteric activator or otherwise directly enhancing enzyme-catalyzed reactions is not prominent in the scientific literature. The majority of research focuses on this compound as a substrate for metabolic enzymes (like CYPs and NATs) that lead to its bioactivation and subsequent toxicity, rather than as a modulator that enhances the activity of other enzymes. nih.govnih.gov

This compound, by virtue of its pyrene (B120774) moiety, possesses intrinsic fluorescence properties that make it a valuable tool for studying proteins at the single-molecule level. The principles of its use as a probe are derived from the unique photophysical characteristics of pyrene.

Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its local microenvironment. When this compound is covalently attached to a specific site on a protein, the fine structure of its monomer fluorescence emission can report on whether the probe is in a hydrophobic (e.g., buried within the protein core) or a hydrophilic (e.g., on the protein surface) environment. This sensitivity allows researchers to monitor protein folding, unfolding, and conformational changes that alter the environment of the attached probe.

Furthermore, pyrene is capable of forming an "excimer" (excited-state dimer) when an excited-state pyrene molecule comes into close proximity (within ~10 Å) to a ground-state pyrene molecule. This excimer fluoresces at a longer, distinct wavelength compared to the monomer. By labeling a protein with two this compound molecules at different sites, the appearance of excimer fluorescence can be used to measure intramolecular distances and monitor dynamic processes like protein oligomerization, assembly, or large-scale conformational changes that bring the two probes close together. These environmentally and spatially sensitive features make this compound a powerful probe for investigating protein structure and dynamics in single-molecule studies.

Photochemical Transformation Pathways in Environmental Matrices

In the environment, this compound can undergo significant transformation upon exposure to light, particularly ultraviolet-A (UVA) radiation. nist.govwikipedia.org This photochemical transformation is a critical process that affects its environmental fate and toxicity. When irradiated in aqueous solutions, this compound is oxidized into a variety of photoproducts. nist.govwikipedia.org

The photochemical reaction follows first-order kinetics, with a reported half-life of approximately 7.1 minutes in a 10% methanolic buffer solution upon UVA irradiation. nist.govwikipedia.org The transformation involves oxidation at both the amino group and the aromatic ring carbons. wikipedia.org The presence of DNA or radical scavengers can slow down this photochemical reaction. nist.govwikipedia.org

Several key photoproducts have been identified, which are often more genotoxic than the parent compound. nist.govwikipedia.org The formation of these products demonstrates that photochemical transformation can be an alternative pathway for the generation of potent nitroaromatic compounds in the environment. nist.gov Furthermore, irradiation of this compound in the presence of DNA can lead to the formation of covalent DNA adducts, likely proceeding through a 1-hydroxyaminopyrene intermediate. nist.gov

PhotoproductFormation PathwaySignificanceReference
1-HydroxyaminopyreneOxidation of the amino groupIntermediate in photo-induced DNA adduct formation nist.govwikipedia.org
1-NitrosopyreneOxidation of the amino groupGenotoxic compound nist.govwikipedia.org
1-NitropyreneOxidation of the amino groupPotent mutagen nist.govwikipedia.org
1-Amino-x-hydroxypyreneOxidation of the pyrene ringRing oxidation product nist.govwikipedia.org
Covalent DimersDimerization of this compound radicalsTransformation product nist.govwikipedia.org

Identification and Characterization of Photoproducts

Upon exposure to light, particularly UVA radiation, this compound undergoes transformation into several oxidation products. The identification and characterization of these photoproducts have been accomplished using analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). wikipedia.org Research has identified a number of key photoproducts, indicating that the photochemical degradation of this compound proceeds through multiple pathways.

The primary identified photoproducts include:

1-Hydroxyaminopyrene

1-Nitrosopyrene

1-Nitropyrene (1-NO2P)

1-Amino-x-hydroxypyrene (an unspecified isomer of hydroxylation on the pyrene ring)

Three distinct covalent dimers wikipedia.org

The formation of these compounds suggests that the photochemical oxidation of this compound can occur at both the amino group and the aromatic ring carbons. wikipedia.org The progressive oxidation of the amino substituent to hydroxyamino, then to nitroso, and ultimately to a nitro group is a significant transformation pathway. wikipedia.org This oxidative sequence is notably the reverse of the enzymatic reduction of 1-nitropyrene that is observed in biological systems. wikipedia.org

Table 1: Identified Photoproducts of this compound

Photoproduct Molecular Weight Identification Method
This compound (parent compound) 217 LC-MS
1-Amino-x-hydroxypyrene 233 LC-MS
1-Hydroxyaminopyrene 233 LC-MS
1-Nitrosopyrene 231 LC-MS
1-Nitropyrene 247 LC-MS
Covalent Dimers Not specified LC-MS

Influence of Natural Organic Matter (e.g., Humic Substances) on Photolysis Rates

Studies have shown that the photolysis rate of this compound can be both enhanced and inhibited by humic substances. For instance, in a phosphate (B84403) buffer solution, the addition of a specific humic acid at concentrations ranging from 20 to 80 ppm was found to enhance the first-order photolysis rate constant of this compound by up to fivefold. nih.gov Similarly, a fulvic acid at the same concentrations enhanced the rate by approximately twofold. nih.gov In contrast, a soil-derived humic acid enhanced the photolysis rate at a concentration of 20 ppm but inhibited it by up to fourfold at 80 ppm, demonstrating the complex and variable nature of these interactions. nih.gov

The photolysis rate of this compound in natural river water has been observed to be four to five times higher than in a simple phosphate-buffered solution. nih.govmdpi.com This enhancement is attributed to the photosensitizing effect of the humic substances naturally present in the river water. nih.govmdpi.com

Table 2: Effect of Humic Substances on the Photolysis Half-Life of this compound

Condition Humic Substance Concentration (ppm) Effect on Photolysis Rate
Phosphate Buffer (pH 7.0) Humic Acid (Source 1) 20-80 Up to 5-fold enhancement
Phosphate Buffer (pH 7.0) Fulvic Acid 20-80 Approx. 2-fold enhancement
Phosphate Buffer (pH 7.0) Soil Humic Acid 20 Approx. 2-fold enhancement
Phosphate Buffer (pH 7.0) Soil Humic Acid 80 Up to 4-fold inhibition
River Water vs. Buffer Natural Humic Substances Not specified 4 to 5-fold enhancement

Environmental Degradation Mechanisms

The environmental degradation of this compound is primarily driven by photochemical processes, especially in aqueous environments exposed to sunlight. wikipedia.org The transformation of this compound can proceed through at least three distinct pathways:

Oxidation of the Amino Group: This is a major degradation route where the amino group (-NH2) is progressively oxidized to a hydroxyamino group (-NHOH), a nitroso group (-NO), and finally a nitro group (-NO2). wikipedia.org This pathway leads to the formation of 1-hydroxyaminopyrene, 1-nitrosopyrene, and 1-nitropyrene. wikipedia.org

Ring Oxidation: This mechanism involves the hydroxylation of the pyrene aromatic ring system, resulting in the formation of compounds such as 1-amino-x-hydroxypyrene. wikipedia.org

Dimer Formation: this compound molecules can also undergo photochemical reactions to form covalent dimers. wikipedia.org

These degradation pathways transform this compound into a variety of other compounds, which have their own environmental fates and toxicological profiles. The presence of free radical and singlet oxygen scavengers has been shown to slow down the photochemical reaction of this compound, indicating that reactive oxygen species play a crucial role in its environmental degradation. wikipedia.orgbuffalo.edu

Generation and Quenching Mechanisms of Reactive Oxygen Species

The photochemical reactions of this compound are intimately linked to the generation and quenching of reactive oxygen species (ROS). The process is initiated by the absorption of light by the this compound molecule, which promotes it to an excited singlet state. From this state, it can undergo intersystem crossing to a more stable, longer-lived triplet excited state. researchgate.net It is this triplet state of this compound that is primarily responsible for the generation of ROS through two main mechanisms:

Type I Mechanism: The excited triplet this compound can react directly with a substrate molecule (including another this compound molecule or other organic matter) through electron or hydrogen transfer, forming radicals. These radicals can then react with molecular oxygen (O₂) to produce superoxide (B77818) anion radicals (O₂•⁻) and other subsequent ROS. mdpi.comresearchgate.net

Type II Mechanism: The excited triplet this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), which is unique in having a triplet ground state. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂). mdpi.comresearchgate.net The presence of potassium iodide (KI) has been shown to enhance DNA photocleavage by this compound, which is indicative of the involvement of the triplet-excited state in these reactions. buffalo.edu

The quenching of these reactive species and the excited state of this compound can occur through several pathways. Molecular oxygen itself is an efficient quencher of excited triplet states, leading to the formation of singlet oxygen as described in the Type II mechanism. nih.gov Additionally, various chemical species present in the environment can act as quenchers. The photochemical transformation of this compound is slowed in the presence of free-radical or singlet oxygen scavengers such as 1,4-dithiothreitol, histidine, or sodium azide, which deactivate these reactive species and thus inhibit the degradation pathways they mediate. wikipedia.orgbuffalo.edu This demonstrates that ROS are not only products of this compound photochemistry but also key reactants in its subsequent transformation.

Advanced Analytical Methodologies and Sensor Development Utilizing 1 Aminopyrene

Chromatographic Applications and Stationary Phase Development

Chromatographic techniques are fundamental in the separation and analysis of complex mixtures. The unique chemical structure of 1-aminopyrene (B158619) has been instrumental in the development and evaluation of advanced stationary phases, particularly in supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC).

Development of Advanced Stationary Phases for Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to traditional liquid chromatography, primarily utilizing supercritical carbon dioxide as the mobile phase. The development of novel stationary phases is critical to expanding the applicability of SFC, especially for the analysis of polar and basic compounds like this compound.

Research into advanced stationary phases for SFC has focused on enhancing selectivity and improving peak shapes for challenging analytes. For basic compounds, stationary phases incorporating nitrogen-containing heterocycles have shown significant promise. nih.govamericanpharmaceuticalreview.com The 2-ethylpyridine (B127773) (2-EP) stationary phase, for example, has been specifically designed for the analysis of basic compounds without the need for basic mobile phase additives that can interfere with detection. nih.govnacalai.com The mechanism of interaction involves the nitrogen atoms of the pyridine (B92270) moiety acting as hydrogen bond acceptors. Under the acidic conditions generated by the carbon dioxide and methanol (B129727) mobile phase, the 2-EP group can become protonated, leading to electrostatic repulsion and π-π interactions with basic analytes, thereby influencing their retention and separation. nih.gov

The development of novel stationary phases extends beyond 2-EP to include other pyridinyl and phenyl-based chemistries. Studies have explored phases such as 5-hydroxy-3-pyridinyl, 3-hydroxyphenyl, and 2-ethylpyrazinyl to fine-tune selectivity for both acidic and basic compounds. nacalai.com These developments aim to create stationary phases with broader applicability, reducing the need for method development time and a wide range of columns. The overarching goal is to design a "universal" achiral SFC stationary phase that can employ multiple retention mechanisms, including ionic, π-π, dipolar, and hydrogen bonding interactions. americanpharmaceuticalreview.com

While research has not exclusively focused on this compound, the principles derived from the analysis of other aromatic amines and basic compounds are directly applicable. The separation of primary amines, for instance, has been systematically studied on various commercially available SFC columns, highlighting the importance of cosolvent composition and temperature in achieving optimal enantioselective separation. researchgate.net

Table 1: Examples of Advanced Stationary Phases for SFC and Their Target Analytes

Stationary PhaseTarget AnalytesSeparation Principle
2-Ethylpyridine (2-EP)Basic compounds (e.g., alkaloids)Hydrogen bonding, electrostatic repulsion, π-π interactions
Ionic Liquid-Functionalized SilicaAcidic, basic, and neutral compoundsHydrophobic and ionic interactions
Phenyl-based (e.g., Phenylhexyl)Polar compounds (e.g., saponins, phenolics)π-π interactions, polar interactions
Pyridinyl AmideBasic and acidic compoundsHydrogen bonding, π-π interactions

High-Performance Liquid Chromatography (HPLC) Detection Methods

High-performance liquid chromatography (HPLC) remains a cornerstone for the sensitive and selective determination of this compound in various matrices. A variety of detection methods have been coupled with HPLC to achieve low detection limits and high specificity.

One highly sensitive approach involves HPLC with chemiluminescence (CL) detection. A method has been developed for the determination of this compound and other diaminopyrenes using a Cosmosil 5C18 column with a mobile phase consisting of an imidazole-perchloric acid buffer and acetonitrile. The chemiluminescence reagent, bis(2,4,6-trichlorophenyl)oxalate (TCPO) and hydrogen peroxide, allows for detection limits in the sub-fmol range.

Another widely used technique is HPLC coupled with fluorescence detection. This method is particularly suitable for the analysis of this compound due to its native fluorescence. It has been successfully applied to quantify this compound in human urine, serving as a biomarker for exposure to diesel exhaust.

Furthermore, HPLC coupled with mass spectrometry (MS) provides high selectivity and structural information, which is invaluable for the identification of this compound and its metabolites in complex biological and environmental samples. The photochemical transformation of this compound has been studied using HPLC with UV-Vis detection, allowing for the separation and identification of its various photoproducts.

Table 2: HPLC Methods for the Detection of this compound

ColumnMobile PhaseDetection MethodApplication
Cosmosil 5C1810mM imidazole-perchloric acid buffer (pH 7.6)-acetonitrile (1:1, v/v)Chemiluminescence (CL)Determination of diaminopyrenes and this compound
Not specifiedNot specifiedFluorescenceQuantification of this compound in human urine
Not specifiedAcetonitrile and water gradientUV-Vis and Mass Spectrometry (MS)Analysis of this compound photoproducts

Electrochemical Sensing Platforms

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the detection of this compound. The development of these sensors has been advanced by the use of novel electrode materials and recognition elements.

Voltammetric Determination Techniques for Trace Analysis

Voltammetric techniques are powerful tools for the trace analysis of electroactive compounds like this compound. Techniques such as linear scan voltammetry (LSV), differential pulse voltammetry (DPV), and adsorptive stripping voltammetry (AdSV) have been employed for its determination.

Studies using a glassy carbon paste electrode (GCPE) have demonstrated the feasibility of these techniques for this compound analysis. In these studies, this compound exhibits a well-defined, irreversible anodic peak. The peak potential is pH-dependent, shifting to more negative potentials with increasing pH. The choice of the supporting electrolyte and its pH is crucial for optimizing the voltammetric response. For instance, a Britton-Robinson buffer at pH 2 mixed with methanol has been found to be suitable for the determination of this compound using DPV with adsorptive accumulation.

The performance of these techniques can be summarized by their limits of determination. For this compound using a GCPE, the limit of determination is approximately 3 x 10⁻⁶ mol L⁻¹ for LSV, 1 x 10⁻⁶ mol L⁻¹ for DPV, and 1 x 10⁻⁷ mol L⁻¹ for adsorptive accumulation voltammetry.

Table 3: Performance of Voltammetric Techniques for this compound Determination

Voltammetric TechniqueElectrodeLimit of Determination (mol L⁻¹)
Linear Scan Voltammetry (LSV)Glassy Carbon Paste Electrode (GCPE)~ 3 x 10⁻⁶
Differential Pulse Voltammetry (DPV)Glassy Carbon Paste Electrode (GCPE)~ 1 x 10⁻⁶
Adsorptive Accumulation VoltammetryGlassy Carbon Paste Electrode (GCPE)~ 1 x 10⁻⁷

Design and Performance of Modified Electrodes (e.g., Graphene, Carbon Paste)

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Materials like graphene and various carbon pastes have been explored for this purpose due to their unique properties, such as high surface area and excellent electrical conductivity.

Graphene-based materials have been investigated for their potential in electrochemical sensing. Reduced graphene oxide (rGO) functionalized with this compound has been synthesized and characterized. rsc.orgresearchgate.net This functionalization can occur through π-π interactions between the pyrene (B120774) moiety of this compound and the graphene sheets. rsc.org Such composites have shown excellent electrocatalytic performance. For example, platinum nanoparticles supported on this compound functionalized rGO exhibited higher catalytic activity and stability for methanol oxidation and better performance toward hydrogen peroxide detection compared to non-functionalized rGO. rsc.org While not directly a sensor for this compound, this research demonstrates the favorable electrochemical properties of this composite material which could be adapted for sensor development. Laccase immobilized on this compound-functionalized rGO has been used to create a biosensor, indicating that this platform facilitates efficient electron exchange. researchgate.net

Carbon paste electrodes (CPEs) are attractive for sensor fabrication due to their low cost, ease of preparation, and renewability. rsc.orgiapchem.org The incorporation of modifiers into the carbon paste can significantly improve the sensor's performance. While specific designs of graphene or carbon paste electrodes solely for this compound detection are not extensively detailed in the reviewed literature, the principles of their fabrication and the advantages they offer are well-established for other analytes. rsc.orgmdpi.com The modification of CPEs with nanomaterials can lead to enhanced sensitivity and selectivity.

Table 4: Properties and Applications of Modified Electrodes

Electrode ModifierBase ElectrodeKey PropertiesPotential Application for this compound
This compound functionalized Reduced Graphene Oxide (rGO)Glassy Carbon ElectrodeEnhanced electron transfer, high surface areaDirect electrochemical detection, platform for biosensors
Platinum Nanoparticles on 1-AP-rGONot specifiedHigh catalytic activity, stabilityAmplified electrochemical sensing
Carbon PasteVariousLow cost, renewability, ease of modificationBase material for selective sensors

Application of Cyclodextrin and DNA-Based Electrochemical Sensors

The integration of biological recognition elements like cyclodextrins and DNA into electrochemical sensors provides a high degree of selectivity for the target analyte.

Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to form inclusion complexes with guest molecules of appropriate size and polarity. This host-guest chemistry has been exploited for the detection of this compound. Carbon paste electrodes modified with β-cyclodextrin and γ-cyclodextrin have been used for the voltammetric determination of this compound. The detection scheme involves a preconcentration step where this compound is accumulated on the electrode surface through inclusion complexation with the cyclodextrins, followed by differential pulse voltammetric (DPV) determination. This approach allows for trace determination of this compound with quantification limits down to 10⁻⁸ mol dm⁻³.

DNA-based electrochemical sensors utilize the specific interactions between DNA and the target analyte. This compound has been shown to interact with double-stranded DNA (dsDNA). This interaction can be harnessed for its detection. A dsDNA-modified screen-printed electrode has been developed for the trace determination of this compound. The interaction of this compound with DNA can involve electrostatic bonds and supramolecular complexation, depending on the pH. The binding of this compound to DNA immobilized on the electrode surface can be monitored electrochemically, providing a signal that is proportional to its concentration.

Table 5: Performance of Cyclodextrin and DNA-Based Sensors for this compound

Sensor TypeElectrodeDetection PrincipleConcentration Range (mol dm⁻³)Limit of Quantification (mol dm⁻³)
β-Cyclodextrin ModifiedCarbon Paste ElectrodeInclusion complexation, DPV2 x 10⁻⁸ to 4 x 10⁻⁷Down to 10⁻⁸
γ-Cyclodextrin ModifiedCarbon Paste ElectrodeInclusion complexation, DPV2 x 10⁻⁸ to 4 x 10⁻⁷Down to 10⁻⁸
dsDNA ModifiedScreen-Printed ElectrodeDNA interaction, DPV2 x 10⁻⁸ to 4 x 10⁻⁷Down to 10⁻⁸

Fluorescent Probe and Chemosensor Design Principles

The intrinsic fluorescence of this compound serves as a foundational element for the development of advanced fluorescent probes and chemosensors. Its rigid aromatic structure and high quantum yield make it an excellent fluorophore. The design of sensors based on this compound hinges on the strategic modification of its amino group to create specific binding sites for target analytes. The interaction between the analyte and the sensor can induce changes in the photophysical properties of the pyrene core, such as fluorescence quenching or enhancement, or a shift in emission wavelength, thereby signaling the presence of the target.

Rational Design for Highly Selective Analyte Detection

The rational design of this compound-based fluorescent probes is a process rooted in understanding the structure-property relationships that govern molecular recognition and signal transduction. rsc.org The primary strategy involves the conjugation of a receptor unit, which selectively binds to the target analyte, with the this compound fluorophore. This modular approach allows for the tailoring of sensors for a wide array of analytes. rsc.orgnih.gov

Key design principles include:

Analyte-Specific Receptor: The choice of the receptor is paramount for achieving high selectivity. For instance, incorporating ligands with a high affinity for specific metal ions or moieties capable of hydrogen bonding with nitroaromatic compounds directs the sensor's response.

Signal Transduction Mechanism: The interaction between the receptor and the analyte must trigger a discernible change in the fluorescence of the this compound core. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). researchgate.net In a typical PET-based sensor, the receptor in its unbound state can quench the fluorescence of the pyrene moiety through electron transfer. Upon binding to the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response. nih.govscispace.com

Linker Chemistry: The nature of the chemical linker connecting the receptor to the this compound fluorophore can influence the sensor's sensitivity and selectivity. The linker should facilitate efficient communication between the receptor and the fluorophore without interfering with the binding event.

By carefully considering these factors, researchers can rationally design this compound-based probes with high selectivity and sensitivity for a specific target analyte. nih.govrsc.org

Development of Fluorescent Chemosensors for Metal Ions (e.g., Cu²⁺, Fe³⁺)

This compound derivatives have been extensively explored for the development of fluorescent chemosensors for various metal ions, with copper (Cu²⁺) and iron (Fe³⁺) being prominent examples due to their environmental and biological significance.

Copper Ion (Cu²⁺) Sensing:

A number of fluorescent probes based on this compound have been synthesized for the detection of Cu²⁺. For example, a Schiff base chemosensor synthesized from this compound and 2-pyridinecarboxaldehyde (B72084) exhibits a "turn-off" fluorescence response upon the addition of Cu²⁺. mdpi.com This quenching is attributed to the paramagnetic nature of the Cu²⁺ ion, which promotes non-radiative decay pathways. Another rationally designed ratiometric probe for Cu²⁺ demonstrated a "turn-on" fluorescent response, with a detection limit of 0.16 μM in aqueous media. mdpi.com A different pyrene-based fluorescent probe, L1, was shown to specifically detect Cu²⁺ with a limit of detection of 1.699 × 10⁻² μM. researchgate.net The interaction between the probe and Cu²⁺ is typically a 1:1 binding stoichiometry, as confirmed by methods like Job's plot analysis. mdpi.com

Iron Ion (Fe³⁺) Sensing:

Similarly, this compound-derived chemosensors have been successfully employed for the detection of Fe³⁺. A pyrene-based fluorescent chemosensor, APSB, was developed for the selective detection of Fe³⁺ ions, exhibiting a "turn-on" fluorescence response with a 17-fold enhancement in intensity. acs.org The detection limit for this sensor was determined to be 1.95 nM. The sensing mechanism is often attributed to the inhibition of the PET process upon complexation with Fe³⁺. acs.org Another pyrene derivative, PEBD, acts as a "turn-off" sensor for Fe³⁺, with a detection limit of 1.81 µM. nih.gov Water-soluble sensors based on sulfonated this compound derivatives have also been synthesized, enabling the detection of Fe³⁺ in purely aqueous samples with detection limits in the nanomolar range. chemrxiv.org

Research Findings on this compound Based Metal Ion Sensors
SensorTarget IonSensing MechanismDetection LimitBinding Stoichiometry (Sensor:Ion)Reference
Schiff base of this compound and 2-pyridinecarboxaldehydeCu²⁺Fluorescence "turn-off"Not SpecifiedNot Specified mdpi.com
Pyrene derivative PCu²⁺Ratiometric "turn-on"0.16 μM1:1 mdpi.com
Probe L1Cu²⁺Fluorescence quenching1.699 × 10⁻² μMNot Specified researchgate.net
APSBFe³⁺Fluorescence "turn-on" (PET inhibition)1.95 nMNot Specified acs.org
PEBDFe³⁺Fluorescence quenching1.81 µM1:1 nih.gov
APTSFe³⁺Fluorescence "turn-off"45.6 nM2:1 chemrxiv.org
APSSFe³⁺Fluorescence "turn-off"45.9 nM1:1 chemrxiv.org

Sensing of Nitroaromatic Compounds (e.g., Picric Acid)

Fluorescent chemosensors derived from this compound are effective tools for the detection of nitroaromatic compounds, which are common components of explosives and environmental pollutants. materialsciencejournal.orgcolab.ws Picric acid (2,4,6-trinitrophenol) is a particularly well-studied analyte in this context. materialsciencejournal.org

The primary mechanism for the detection of nitroaromatic compounds by pyrene-based sensors is fluorescence quenching. researchgate.netresearchgate.net This quenching can occur through several processes, including electron transfer from the electron-rich pyrene derivative to the electron-deficient nitroaromatic compound. researchgate.netmdpi.com In some cases, the formation of a non-fluorescent ground-state complex between the sensor and the analyte contributes to the quenching effect (static quenching). researchgate.net

For instance, a pyrene-tethered fluorescent probe, TL18, was developed for the selective detection of picric acid with a detection limit of 63 nM. nih.gov The selectivity for picric acid over other nitroaromatics is attributed to specific hydrogen-bonding interactions. nih.gov Another pyrene-based probe, PYS, was used for the sequential detection of Cu²⁺ and then picric acid. The PYS-Cu²⁺ complex acted as a "turn-off" probe for picric acid with a detection limit of 8.7 × 10⁻⁷ mol/L. nih.gov The quenching mechanism was identified as a combination of static quenching and inner filter effects. nih.gov

pH Sensing Mechanisms and Device Engineering

The fluorescence of this compound and its derivatives is often sensitive to pH, a property that has been harnessed for the development of pH sensors. rsc.orgresearchgate.net The underlying mechanism typically involves the protonation and deprotonation of the amino group or other strategically introduced acidic or basic moieties. researchgate.netnih.gov

Protonation of the amino group in acidic conditions can alter the electronic properties of the pyrene ring system, leading to a change in fluorescence intensity or a shift in the emission wavelength. nih.gov For example, a water-soluble polymer functionalized with a CO₂-responsive pyrene dye containing a tertiary amine was developed. rsc.org In the presence of CO₂, the pH of the aqueous environment decreases, leading to the protonation of the tertiary amine. This protonation disrupts the formation of pyrene excimers, resulting in a significant "OFF" fluorescence response. rsc.org This change is reversible upon exposure to air, which removes the CO₂ and increases the pH. rsc.org

Device engineering for pH sensing often involves the immobilization of the this compound-based indicator onto a solid support, such as a polymer matrix or nanoparticles. researchgate.net This creates a robust and reusable sensor that can be integrated into various analytical platforms. researchgate.net For instance, a pyrene-based fluorescent probe was constructed to operate under highly acidic conditions (pH below 2), where the protonation of a pyridine unit caused a redshift in its fluorescence. bohrium.comrsc.org

Strategies for Covalent Immobilization of this compound in Sensor Architectures

Covalent immobilization is a key strategy for creating stable and reusable sensors by preventing the leaching of the indicator dye. scientific.netunipd.it Various methods have been developed to covalently attach this compound to different substrates. scientific.netmdpi.com

One notable technique involves the use of gold nanoparticles as bridges to anchor this compound onto a quartz glass slide. scientific.net The process begins with the functionalization of the glass surface with (3-mercaptopropyl)trimethoxysilane (B106455) to create a thiol-terminated self-assembled monolayer. Gold nanoparticles are then attached to this layer. Subsequently, 16-mercaptohexadecanoic acid is self-assembled onto the gold nanoparticles to introduce carboxylic acid groups. These groups are activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form succinimide (B58015) esters. Finally, the amino group of this compound reacts with these active esters, resulting in the covalent immobilization of the fluorophore. scientific.net The resulting sensor demonstrated good reproducibility, reversibility, and a rapid response. scientific.net

Other covalent immobilization strategies can involve reacting the amino group of this compound with functional groups on a polymer support or other materials that have been appropriately modified. researchgate.net The choice of immobilization strategy depends on the nature of the substrate and the desired properties of the final sensor device.

Environmental Monitoring Techniques (Analytical Aspects)

This compound and its metabolites, such as 1-hydroxypyrene (B14473), are important biomarkers for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs), which are widespread environmental pollutants. nih.govnih.gov Analytical methods for the detection of these compounds in environmental and biological samples are crucial for monitoring and risk assessment. cdc.gov

High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used technique for the analysis of this compound and related compounds. nih.govcdc.gov This method offers high sensitivity and selectivity due to the native fluorescence of the pyrene core. cdc.gov Sample preparation for environmental matrices like soil or water often involves extraction and clean-up steps to remove interfering substances. researchgate.net For biological samples such as urine, solid-phase extraction is commonly employed to isolate the analytes of interest before HPLC analysis. nih.gov

Detection Methodologies for Polycyclic Aromatic Hydrocarbons (PAHs) and Derivatives

This compound serves as a versatile building block for creating sensitive and selective detection platforms for PAHs, which are a class of persistent and often carcinogenic environmental pollutants. researchgate.net Methodologies employing this compound are primarily centered around fluorescence spectroscopy and electrochemical techniques, where it can act as a signaling unit or a recognition element.

Fluorescence-Based Sensors:

The highly fluorescent nature of the pyrene moiety is central to its use in sensing applications. rsc.org Sensors based on this compound often operate on the principle of fluorescence quenching. In this mechanism, the fluorescence emission of this compound is diminished upon interaction with a target analyte (the quencher). This interaction can occur through various processes, including photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The efficiency of quenching generally increases with the electron-donating or accepting ability of the analyte, providing a basis for detection. mdpi.com

When this compound is incorporated into a sensor assembly, such as being immobilized on a solid support or integrated into a polymer matrix, its interaction with other PAHs can lead to a measurable change in its fluorescence intensity. For instance, π-π stacking interactions between the pyrene core of this compound and other PAHs can facilitate energy transfer, leading to quenching. The degree of quenching can be correlated to the concentration of the target PAH, allowing for quantitative analysis. While direct studies detailing a wide range of PAHs detected by a single this compound sensor are limited, the principle is well-established for pyrene derivatives in general.

Electrochemical Sensors:

The amine group of this compound provides a convenient handle for covalent immobilization onto electrode surfaces. This allows for the fabrication of electrochemical sensors where the pyrene unit can facilitate the detection of electroactive PAHs. The large surface area and electron-rich nature of the pyrene system can enhance the electrochemical signal of target analytes through preconcentration effects driven by π-π interactions.

Furthermore, this compound can be electropolymerized or integrated into conductive polymer films on an electrode. These modified electrodes can exhibit enhanced catalytic activity towards the oxidation or reduction of certain PAH derivatives, such as 1-hydroxypyrene (1-OHP), a key biomarker for PAH exposure. nih.govacs.org While not directly detecting parent PAHs, these sensors are crucial for monitoring human exposure and understanding the environmental fate of these pollutants. researchgate.net

Molecularly Imprinted Polymers (MIPs):

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. nih.gov While research explicitly using this compound as a functional monomer for PAH detection is not widely documented, its structural features make it a potential candidate. In a hypothetical scenario, this compound could be used in the polymerization mixture around a template PAH molecule (e.g., Benzo[a]pyrene). After polymerization, the template is removed, leaving cavities that are complementary in size, shape, and chemical functionality. The amino group could form hydrogen bonds with suitable templates, while the pyrene structure would offer π-π stacking interactions, enhancing the selectivity of the imprinted sites. mdpi.com These MIPs could then be integrated with transducers (optical or electrochemical) to create highly selective sensors. worktribe.comresearchgate.net

The performance of such advanced analytical systems is benchmarked by their detection limits and selectivity for priority PAHs, as illustrated in the comparative data for various sensor types.

Performance of Various Advanced Analytical Methods for PAH Detection
AnalyteMethodologyDetection LimitLinear RangeReference
PyreneImmunosensor-0.2-10.0 μg/L frontiersin.org
Benzo[a]pyrene (B130552)Immunosensor-0.2-10.0 μg/L frontiersin.org
AnthraceneConductometric MIP Sensor1.3 nM- mdpi.com
1-HydroxypyreneElectrochemical Sensor0.075 μM0.1-6.0 μM nih.govresearchgate.net
PyreneSERS-based MIPnM regime- nih.gov

Application in Water and Environmental Sample Analysis

The development of sensors utilizing this compound is driven by the need for rapid, on-site monitoring of PAHs in environmental matrices, particularly water. jfda-online.com Conventional methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), while accurate, are laboratory-based and time-consuming. nih.gov Sensor-based technologies offer a promising alternative for field screening and continuous monitoring.

Fluorescent probes and sensors based on pyrene derivatives have been successfully applied for the detection of pollutants in real water samples. rsc.org A sensor functionalized with this compound could be employed in a flow-through system or as a disposable test strip for the rapid assessment of water quality. For example, the fluorescence of an immobilized this compound layer could be monitored in real-time as water flows over it, with any decrease in signal indicating the presence of quenching PAHs.

The practical applicability of a sensor is determined by its performance in complex matrices. Environmental samples like river water, industrial effluent, or soil extracts contain numerous compounds that can interfere with the analysis. Therefore, a key aspect of sensor development is ensuring selectivity for the target PAHs. The use of techniques like synchronous fluorescence spectroscopy can help to resolve the signals from different fluorescent compounds in a mixture. mdpi.comresearchgate.net

In real-world applications, sensor measurements are often validated against standard analytical methods. The recovery of known amounts of PAHs spiked into environmental samples is a common method to assess the accuracy and reliability of a new sensor. For instance, an immunosensor for pyrene and benzo[a]pyrene demonstrated good performance in spiked water samples, proving its potential for environmental assessment. frontiersin.org Similarly, electrochemical sensors for the PAH metabolite 1-hydroxypyrene have been successfully tested in urine samples. nih.gov

The table below summarizes results from studies on PAH analysis in real-world water samples, highlighting the recovery rates achieved with different advanced methods, which serves as a benchmark for the potential application of this compound-based sensors.

Analysis of PAHs in Spiked Water and Environmental Samples
AnalyteSample MatrixMethodologyRecovery Rate (%)Reference
PhenanthreneSpiked Surface WaterSynchronous Fluorescence Spectroscopy96.9–101.1 researchgate.net
Benzo[a]pyreneSpiked Surface WaterSynchronous Fluorescence Spectroscopy95.8–103.5 researchgate.net
Benzo[a]pyreneSpiked Municipal Drinking WaterSPE-HPLC-FLDGood fishersci.com
PyreneCreek and SeawaterSERS-based MIPPractical applicability demonstrated nih.gov
NaphthaleneMarine Water (Harbor)Glider-compatible Optical SensorDetected < 80 ng/L frontiersin.org

Future Directions and Emerging Research Avenues in 1 Aminopyrene Studies

Exploration of Novel Derivatization Chemistries for Enhanced Functionality

The primary amino group on the pyrene (B120774) scaffold is a versatile handle for chemical modification, making derivatization a cornerstone of 1-aminopyrene (B158619) research. Future exploration will move beyond simple modifications to intricate molecular architectures designed for specific functions.

Novel derivatization strategies will focus on creating derivatives with tailored optical, electronic, and binding properties. For instance, new reagents and condensation agents can be developed to react with the amino group, forming complex and stable structures. An example of such a strategy, although applied to other molecules, involves the design of reagents for enantiomeric separation and sensitive detection of chiral carboxylic acids, a concept that could be adapted for creating chiral this compound derivatives. elsevierpure.comresearchgate.net The synthesis of novel fluorescent nanoscale ionic silicate (B1173343) platelets using this compound for applications like bacterial detection is another area of interest. chemicalbook.com

Furthermore, research will likely focus on creating derivatives that can self-assemble or be incorporated into larger supramolecular structures. This could involve introducing moieties capable of hydrogen bonding, metal coordination, or π-π stacking to direct the assembly of this compound units into well-defined nanostructures with emergent properties.

Table 1: Potential Derivatization Strategies for this compound

Derivatization StrategyTarget FunctionalityPotential Application
Chiral Reagent CouplingEnantiomeric RecognitionChiral sensing, Asymmetric catalysis
PolymerizationProcessable MaterialsOrganic electronics, Conductive films
Metal ComplexationRedox Activity, LuminescenceCatalysis, Bioimaging, Sensors
Supramolecular AssemblyOrdered NanostructuresLight-harvesting systems, Nanodevices

Integration of Advanced Spectroscopic Techniques for In Situ Characterization

Understanding the dynamic behavior of this compound and its derivatives during chemical reactions or in response to external stimuli is crucial for optimizing their performance. The integration of advanced in situ and operando spectroscopic techniques is a promising avenue to gain real-time insights into these processes. mdpi.com

Techniques such as Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can monitor the structural and electronic changes of this compound derivatives as they happen. spectroscopyonline.comresearchgate.net For example, in situ FT-IR could track the vibrational modes of the amino group and pyrene core during a derivatization reaction, providing mechanistic details. youtube.com Similarly, time-resolved fluorescence spectroscopy can probe the excited-state dynamics of new this compound-based fluorophores, which is essential for designing efficient light-emitting materials and sensors. nih.gov

These advanced techniques will allow researchers to observe reaction intermediates, catalyst active sites, and changes in molecular conformation under actual operating conditions, moving beyond the static picture provided by traditional characterization methods. mdpi.comresearchgate.net

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of molecular interactions and reaction pathways often requires a combination of experimental and computational methods for a comprehensive understanding. rsc.org Future research on this compound will increasingly rely on this synergistic approach.

Computational modeling, particularly using Density Functional Theory (DFT), can predict the geometric, electronic, and spectroscopic properties of novel this compound derivatives before they are synthesized. nih.gov This allows for the rational design of molecules with desired characteristics, saving significant time and resources in the lab. For example, computational studies can screen a virtual library of derivatives for their potential as sensors by calculating their binding affinities to target analytes.

Experimental results, in turn, provide crucial data to validate and refine the computational models. rsc.org This iterative loop of prediction and verification accelerates the discovery process. For instance, while computational models of porous organic polymers for CO2 capture are based on ideal structures, they can provide results comparable to experimental findings, especially for 3D systems. rsc.org This synergy is essential for unraveling complex phenomena like the photochemistry of this compound or its interactions with biological molecules like DNA. nih.govrsc.org

Development of Next-Generation Multifunctional Materials and Devices

The unique photophysical and chemical properties of this compound make it an excellent building block for next-generation multifunctional materials. ethz.ch The focus is shifting from single-function materials to integrated systems where multiple properties work in synergy. univ-rennes.fr

One promising direction is the incorporation of this compound derivatives into Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). rsc.orgsigmaaldrich.com The pyrene unit can act as a fluorescent reporter for sensing applications, while the porous structure of the framework allows for selective gas adsorption or catalysis. Recent research has highlighted the integration of this compound into MOFs to create highly efficient photocatalytic systems. sigmaaldrich.com

Furthermore, this compound-based materials are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). By tuning the electronic properties through derivatization, materials with high charge carrier mobility and efficient luminescence can be developed. The concept of creating multifunctional modular energetic materials could also inspire new research directions for this compound derivatives. rsc.org

Table 2: Emerging Applications of this compound-Based Multifunctional Materials

Material TypeKey FunctionsPotential Device/Application
MOFs/POPsLuminescence, Porosity, CatalysisChemical sensors, Gas storage, Photocatalysts
Conductive PolymersCharge Transport, LuminescenceOLEDs, OFETs, Solar cells
Hybrid NanomaterialsBiocompatibility, FluorescenceBioimaging probes, Drug delivery carriers
Smart GelsStimuli-Responsive BehaviorActuators, Self-healing materials

Expansion into New Areas of Sustainable Chemistry and Environmental Applications

While this compound itself is recognized as an environmental pollutant and a metabolite of 1-nitropyrene (B107360), its unique properties can be harnessed for applications in sustainable chemistry and environmental remediation. nih.gov

Future research could focus on developing this compound-based sensors for the highly sensitive and selective detection of other environmental pollutants, such as heavy metal ions or other polycyclic aromatic hydrocarbons (PAHs). Its strong fluorescence, which can be quenched or enhanced upon binding to a target analyte, makes it an ideal candidate for such applications.

In the realm of sustainable chemistry, this compound derivatives could be employed as photocatalysts for organic synthesis, utilizing visible light as a green energy source. sigmaaldrich.com They could also be used in systems for the photocatalytic degradation of persistent organic pollutants in water. The photochemical transformation of this compound itself involves oxidation, which could be studied further to understand and potentially mitigate the environmental impact of amino-PAHs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials discovery and molecular design. osti.govnih.gov In the context of this compound research, these tools can significantly accelerate the identification of new derivatives with optimal properties for specific applications.

ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized this compound derivatives. nih.gov This "in silico" screening can rapidly identify promising candidates for applications ranging from pharmaceuticals to organic electronics, drastically reducing the number of compounds that need to be synthesized and tested. nih.gov

Furthermore, AI can be used in "inverse design," where the desired properties are specified, and the algorithm generates the molecular structure that is most likely to exhibit those properties. nih.gov This approach represents a paradigm shift from trial-and-error discovery to goal-oriented design. The synergistic use of high-throughput methods in a closed loop with ML-based tools is considered vital for the autonomous and accelerated discovery of molecules. nih.gov For instance, a machine learning-assisted screening system has already been developed to guide the discovery of multifunctional modular energetic materials. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.